molecular formula C44H50N6O14S2 B601473 Ertapenem Dimer Form D Impurity CAS No. 1199797-41-5

Ertapenem Dimer Form D Impurity

Cat. No. B601473
M. Wt: 951.05
InChI Key:
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Description

Ertapenem dimer form D impurity is an impurity of ertapenem, a β-lactam antibiotic that is used in the treatment of bacterial infections. It is a synthetic antibiotic of the carbapenem class, which is structurally similar to penicillin and is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. Ertapenem dimer form D impurity is a dimer of two ertapenem molecules linked by a disulfide bond. It is one of the two impurities of ertapenem, the other being ertapenem dimer form E impurity.

Scientific Research Applications

Impurity Profile Analysis

  • Chromatographic Analysis : A mass spectrometer-compatible, reverse-phase high-performance liquid chromatography method was developed to resolve impurities in Ertapenem, including eight dimer impurities (Jadhav et al., 2020) (Jadhav et al., 2020).

Isolation and Characterization of Degradation Products

  • Controlled Degradation and Isolation : Dimeric degradates of Ertapenem were prepared, isolated, and characterized through various bimolecular reactions, leading to dimers and dehydrated dimers, providing insight into the degradation process (Sajonz et al., 2001) (Sajonz et al., 2001).

Analytical Method Development and Validation

  • Challenges in Analytical Method Development : An HPLC impurity profile method for Ertapenem was developed and validated, addressing the difficulties of analyzing an unstable active pharmaceutical ingredient (API), including major impurities/degradates (Sajonz et al., 2006) (Sajonz et al., 2006).

  • Genotoxic Impurity Quantification : A sensitive HPLC method was developed for quantifying potential genotoxic impurity, namely m-aminobenzoic acid, in Ertapenem monosodium (Patcha et al., 2018) (Patcha et al., 2018).

  • Ertapenem Pharmacokinetics in Healthy Volunteers : This study examined the pharmacokinetics of Ertapenem, revealing insights into its plasma protein binding and renal clearance (Majumdar et al., 2002) (Majumdar et al., 2002).

Pharmacological Aspects

  • Pharmacokinetics and Pharmacodynamics Overview : Ertapenem's pharmacokinetics and pharmacodynamics, including dosing recommendations and drug interactions, were examined for clinical applications (Nix et al., 2004) (Nix et al., 2004).

  • Antibacterial Properties and Spectrum : Ertapenem's distinct antibacterial and pharmacological properties, including its molecular structure and antibacterial spectrum, were discussed, emphasizing its utility in treating community-acquired infections (Hammond, 2004) (Hammond, 2004).

Quantification and Therapeutic Monitoring

  • Quantification in Human Plasma : A validated liquid chromatography-mass spectrometry method for quantifying Ertapenem in human plasma was developed, enhancing therapeutic drug monitoring (Koal et al., 2006) (Koal et al., 2006).

Additional Studies

  • Intraabdominal Tissue Concentration : This study investigated Ertapenem's concentration in intraabdominal tissue, supporting its effectiveness in treating intraabdominal infections (Wittau et al., 2006) (Wittau et al., 2006).

  • Gradient Elution HPLC Method for Recovery : A gradient elution HPLC method was developed for recovering Ertapenem from crystallization process streams, enhancing the recovery process (Sajonz et al., 2006) (Sajonz et al., 2006).

properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMXBHFRIBLSQJ-KXGFPTOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)N4C[C@H](C[C@H]4C(=O)NC5=CC=CC(=C5)C(=O)O)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N6O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747712
Record name PUBCHEM_71316414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

951.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ertapenem Dimer Form D Impurity

CAS RN

1199797-41-5
Record name PUBCHEM_71316414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertapenem Dimer Form D Impurity
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Ertapenem Dimer Form D Impurity
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Ertapenem Dimer Form D Impurity

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